Spiro[3.5]nonane-7-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.5]nonane-7-sulfonyl fluoride is a spirocyclic compound characterized by a unique bicyclic structure where two rings share a single common atom. This compound is notable for its stability and reactivity, making it a valuable entity in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spiro[3.5]nonane-7-sulfonyl fluoride can be synthesized through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides. This method involves mild reaction conditions and readily available reagents . Another approach involves the electrochemical oxidative coupling of thiols and potassium fluoride, which can be carried out at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of potassium fluoride or potassium hydrogen difluoride. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.5]nonane-7-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into different sulfonyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, thiols, and various oxidizing agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions are sulfonyl fluorides and their derivatives, which are valuable intermediates in organic synthesis and chemical biology .
Wissenschaftliche Forschungsanwendungen
Spiro[3.5]nonane-7-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the synthesis of protease inhibitors and other pharmaceutical agents.
Industry: Sulfonyl fluorides are used in the production of functional materials and diagnostic tools.
Wirkmechanismus
The mechanism of action of spiro[3.5]nonane-7-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which facilitates selective interactions with amino acids and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane: Another spirocyclic compound with a similar structure but different reactivity and applications.
Spiro[5.5]undecane: Known for its stability and use in different chemical reactions.
Uniqueness
Spiro[3.5]nonane-7-sulfonyl fluoride is unique due to its specific reactivity with nucleophiles and its applications in chemical biology and pharmaceuticals. Its ability to form stable covalent bonds with target molecules sets it apart from other spirocyclic compounds .
Eigenschaften
Molekularformel |
C9H15FO2S |
---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
spiro[3.5]nonane-7-sulfonyl fluoride |
InChI |
InChI=1S/C9H15FO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2 |
InChI-Schlüssel |
UDZCMWSLQHNKKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC(CC2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.